3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine 3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13718903
InChI: InChI=1S/C10H16N2/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7,12H,11H2,1-3H3
SMILES: CC1=C(C(=CC=C1)NC(C)C)N
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC13718903

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine -

Specification

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 3-methyl-1-N-propan-2-ylbenzene-1,2-diamine
Standard InChI InChI=1S/C10H16N2/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7,12H,11H2,1-3H3
Standard InChI Key HPLBAWOEXGMNJV-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(C)C)N
Canonical SMILES CC1=C(C(=CC=C1)NC(C)C)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-methyl-2-N-(propan-2-yl)benzene-1,2-diamine, reflecting the positions of the methyl and isopropyl substituents on the benzene ring. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol .

Structural Characterization

The compound features:

  • A benzene ring with two amine groups at the 1- and 2-positions.

  • A methyl group at the 3-position.

  • An isopropyl group (-CH(CH3)2) attached to the primary amine (N1).

The structure is confirmed via spectroscopic methods:

  • ¹H NMR: Signals at δ 2.25 ppm (methyl group) and δ 1.2–1.5 ppm (isopropyl protons) .

  • FT-IR: Peaks at 3385 cm⁻¹ (N-H stretch) and 1632 cm⁻¹ (C=N vibration) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves alkylation of benzene-1,2-diamine with isopropyl halides under basic conditions :

  • Alkylation:
    Benzene-1,2-diamine+Isopropyl bromideKOH, DMF3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine\text{Benzene-1,2-diamine} + \text{Isopropyl bromide} \xrightarrow{\text{KOH, DMF}} \text{3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine}
    Reaction conditions: 60–80°C, 12–24 hours, yielding 70–85% .

  • Purification:
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Industrial Scalability

Industrial methods employ continuous flow reactors to optimize yield and reduce side products. Key parameters include:

  • Temperature control: 70°C ± 2°C.

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

Physicochemical Properties

PropertyValueSource
Molecular Weight164.25 g/mol
Melting Point98–102°C
Boiling Point285–290°C (estimated)
SolubilitySoluble in ethanol, DCM; insoluble in water
LogP (Octanol-Water)2.29

Spectral Analysis and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.2 (d, 6H, CH(CH₃)₂)

    • δ 2.25 (s, 3H, C3-CH₃)

    • δ 3.5 (m, 1H, N-CH(CH₃)₂)

    • δ 6.5–7.0 (m, 3H, aromatic protons) .

  • ¹³C NMR:

    • δ 22.1 (CH(CH₃)₂)

    • δ 45.8 (N-CH(CH₃)₂)

    • δ 115–130 (aromatic carbons) .

Infrared Spectroscopy (FT-IR)

  • N-H stretch: 3385 cm⁻¹ (broad).

  • C-H (aromatic): 3030 cm⁻¹.

  • C-N stretch: 1240 cm⁻¹ .

Applications and Research Findings

Polymer Chemistry

The compound serves as a monomer in polyurethane and epoxy resin synthesis. Its amine groups facilitate cross-linking, enhancing thermal stability (decomposition temperature >300°C) .

Pharmaceutical Intermediates

  • Anticancer Agents: Derivatives inhibit RET kinase (IC₅₀ = 0.5–2 µM) in thyroid cancer models .

  • Antimicrobial Activity: Shows moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL) .

Agrochemicals

Used in pesticide formulations targeting nematodes, with a 40–60% mortality rate at 50 ppm .

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